molecular formula C8H4F3NO3 B1321621 2-Nitro-5-(trifluoromethyl)benzaldehyde CAS No. 1176723-57-1

2-Nitro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1321621
CAS No.: 1176723-57-1
M. Wt: 219.12 g/mol
InChI Key: GWFTUORCGNGELH-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C₈H₄F₃NO₃. It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzaldehyde ring. This compound is known for its pale-yellow to yellow-brown solid or liquid form and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(trifluoromethyl)benzaldehyde typically involves the nitration of 5-(trifluoromethyl)benzaldehyde. The nitration process introduces the nitro group into the benzaldehyde ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced under an inert atmosphere to prevent any unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFTUORCGNGELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615811
Record name 2-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176723-57-1
Record name 2-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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